molecular formula C10H9F3O3 B7935816 2-Methyl-4-(2,2,2-trifluoroethoxy)benzoic acid

2-Methyl-4-(2,2,2-trifluoroethoxy)benzoic acid

Cat. No.: B7935816
M. Wt: 234.17 g/mol
InChI Key: GHULBLVASDIYQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-(2,2,2-trifluoroethoxy)benzoic acid is an organic compound with the molecular formula C10H9F3O3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a methyl group and a trifluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(2,2,2-trifluoroethoxy)benzoic acid can be achieved through several steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions are common to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(2,2,2-trifluoroethoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the trifluoroethoxy group to other functional groups.

    Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens, alkylating agents, and other electrophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of substituted benzoic acid derivatives.

Scientific Research Applications

2-Methyl-4-(2,2,2-trifluoroethoxy)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential antimicrobial and antifungal activities, where it disrupts the cell membrane integrity of pathogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(2,2,2-trifluoroethoxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-methyl-4-(2,2,2-trifluoroethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-6-4-7(16-5-10(11,12)13)2-3-8(6)9(14)15/h2-4H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHULBLVASDIYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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